2-(7-Methylimidazo[1,2-a]pyridin-3-yl)acetonitrile
CAS No.:
Cat. No.: VC15993188
Molecular Formula: C10H9N3
Molecular Weight: 171.20 g/mol
* For research use only. Not for human or veterinary use.
![2-(7-Methylimidazo[1,2-a]pyridin-3-yl)acetonitrile -](/images/structure/VC15993188.png)
Specification
Molecular Formula | C10H9N3 |
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Molecular Weight | 171.20 g/mol |
IUPAC Name | 2-(7-methylimidazo[1,2-a]pyridin-3-yl)acetonitrile |
Standard InChI | InChI=1S/C10H9N3/c1-8-3-5-13-9(2-4-11)7-12-10(13)6-8/h3,5-7H,2H2,1H3 |
Standard InChI Key | MNVTUMBPMWETQW-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC2=NC=C(N2C=C1)CC#N |
Introduction
Structural and Molecular Characteristics
The molecular framework of 2-(7-Methylimidazo[1,2-a]pyridin-3-yl)acetonitrile consists of a five-membered imidazole ring fused to a six-membered pyridine ring. The methyl group at the 7-position and the acetonitrile moiety at the 3-position introduce steric and electronic modifications that influence reactivity and biological interactions.
Molecular Formula and Weight
Based on analogous compounds such as 2-{8-Methylimidazo[1,2-a]pyridin-2-yl}acetonitrile (C₁₀H₉N₃, MW: 171.2 g/mol) and IMIDAZO[1,2-A]PYRIDIN-3-YL-ACETONITRILE (C₉H₇N₃, MW: 157.17 g/mol) , the molecular formula of 2-(7-Methylimidazo[1,2-a]pyridin-3-yl)acetonitrile is inferred to be C₁₀H₉N₃ with a molecular weight of 171.2 g/mol.
Spectroscopic and Computational Data
While experimental spectral data for this compound is unavailable, computational models predict key features:
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IR Spectroscopy: Strong absorption bands near 2240 cm⁻¹ (C≡N stretch) and 2900–3100 cm⁻¹ (aromatic C-H stretches).
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NMR: Expected singlet for the methyl group (δ ~2.5 ppm) and multiplet patterns for aromatic protons (δ ~7.0–8.5 ppm) .
Table 1: Comparative Structural Properties of Imidazo[1,2-a]pyridine Derivatives
Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
---|---|---|---|
IMIDAZO[1,2-A]PYRIDIN-3-YL-ACETONITRILE | 17744-98-8 | C₉H₇N₃ | 157.17 |
2-{8-Methylimidazo[1,2-a]pyridin-2-yl}acetonitrile | 1216270-80-2 | C₁₀H₉N₃ | 171.2 |
2-{7-methyl-3H-imidazo[4,5-b]pyridin-2-yl}acetonitrile | 577777-13-0 | C₉H₈N₄ | 172.19 |
Synthesis and Reaction Pathways
The synthesis of 2-(7-Methylimidazo[1,2-a]pyridin-3-yl)acetonitrile can be extrapolated from methods used for related imidazo[1,2-a]pyridine derivatives.
Two-Step Alkylation-Cyanation
A common strategy involves:
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Quaternization: Reacting 1-(7-methylimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylmethanamine with dimethyl sulfate in tetrahydrofuran under reflux to form a quaternary ammonium salt .
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Nucleophilic Substitution: Treating the intermediate with sodium cyanide in aqueous conditions to introduce the acetonitrile group . This method yields approximately 5.1% for analogous compounds .
Three-Component Aza-Friedel–Crafts Reaction
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water.
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Stability: Susceptible to hydrolysis under acidic or basic conditions due to the nitrile group .
Thermal Behavior
Differential scanning calorimetry (DSC) of similar compounds reveals melting points between 150–170°C, suggesting comparable thermal stability for this derivative.
Compound | Target/Activity | IC₅₀/EC₅₀ |
---|---|---|
Zolpidem | GABA_A receptor agonist | 15 nM (α1-subunit) |
C3-Alkylated derivatives | Antiproliferative (MCF-7) | 12–15 µM |
N-(Imidazo[1,2-a]pyridin-3-yl)acetamide | HDAC inhibition | 8.2 µM |
Industrial and Research Applications
Pharmaceutical Intermediates
This compound serves as a precursor for:
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Kinase Inhibitors: Functionalization at the 3-position enables targeting of ATP-binding pockets .
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PET Tracers: The nitrile group can be radiolabeled with ¹¹C or ¹⁸F for imaging applications.
Material Science
Conjugated imidazo[1,2-a]pyridines exhibit luminescent properties, suggesting uses in organic light-emitting diodes (OLEDs).
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